GPR109a Agonist Potency (EC50): 5-Pentyl vs. 5-Propyl vs. 5-Butyl vs. Niacin
5-Pentyl-1H-pyrazole-3-carboxylic acid exhibits an EC50 of 110 nM for agonism at human GPR109a expressed in human adipocytes, measured via HTRF assay detecting decreased intracellular cAMP levels [1][2]. This potency distinguishes it from both shorter-chain homologs and the endogenous ligand niacin. The 5-propyl analog (5-propylpyrazole-3-carboxylic acid) displays substantially weaker functional activity with EC50 ~6 μM and only ~50% intrinsic activity relative to niacin [3]. The 5-butyl analog (5-butylpyrazole-3-carboxylic acid) shows intermediate potency with EC50 4.12 μM and 75% intrinsic activity [3].
| Evidence Dimension | GPR109a functional agonism potency (EC50) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | 5-Propyl analog: EC50 ~6 μM (~6000 nM); 5-Butyl analog: EC50 4.12 μM (4120 nM) |
| Quantified Difference | ~55-fold more potent than 5-propyl analog; ~37-fold more potent than 5-butyl analog |
| Conditions | Human GPR109a expressed in human adipocytes; cAMP decrease measured by HTRF assay |
Why This Matters
This substantial potency differential means procurement of the correct alkyl chain length (pentyl vs. propyl or butyl) directly determines whether GPR109a activation will occur at sub-micromolar concentrations suitable for cell-based screening and SAR expansion.
- [1] BindingDB. BDBM50216551: 5-pentyl-1H-pyrazole-3-carboxylic acid. EC50: 110 nM at human GPR109a. Assay: Agonist activity measured by cAMP decrease in human adipocytes via HTRF. View Source
- [2] Skinner PJ, Cherrier MC, Webb PJ, et al. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorg Med Chem Lett. 2007;17(20):5620-5623. View Source
- [3] van Herk T, Brussee J, van den Nieuwendijk AMCH, et al. Pyrazole derivatives as partial agonists for the nicotinic acid receptor. J Med Chem. 2003;46(18):3945-3951. View Source
